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Compound of Interest

Compound Name: 2,3,4-Trifluoro-6-nitroaniline

Cat. No.: B115037

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
chemical compound 2,3,4-trifluoro-6-nitroaniline (CAS No. 148416-38-0). Aimed at
researchers, scientists, and professionals in drug development, this document collates
available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside detailed experimental protocols. This information is crucial for the structural
elucidation, identification, and quality control of this important synthetic building block.

Chemical and Physical Properties

2,3,4-Trifluoro-6-nitroaniline is a fluorinated aromatic amine that serves as a key intermediate
in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical and chemical properties
are summarized below.
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Property Value Reference
CAS Number 148416-38-0 [2]
Molecular Formula CeH3F3N202 [2]
Molecular Weight 192.10 g/mol [2]
Melting Point 59-61 °C [2]
Light yellow to orange
Appearance [11[3]
powder/crystal

Spectroscopic Data

The following sections present the available spectroscopic data for 2,3,4-trifluoro-6-
nitroaniline. The primary source for the NMR data is the publication "Multinuclear magnetic
resonance studies of fluoronitroanilines” by Gierczyk, B., et al. in Magnetic Resonance in
Chemistry (2009, 47(9), 764-70).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The
1H, 13C, and *°F NMR data provide detailed information about the hydrogen, carbon, and
fluorine environments within the molecule.

Table 1: 1H, 13C, 15N, and °F NMR Spectroscopic Data for 2,3,4-Trifluoro-6-nitroaniline
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. . Coupling
Nucleus Chemical Shift Constants (J, Multiplicity Assighment
(3, ppm)
Hz)

1H 7.61 - s (br) NH2
7.02 t, JH,F) = 9.3 t H-5

13C 148.1 d, JCF)=2452 d c-3
142.9 d,JCF)=2413 d C-14

137.9 d,JCF)=248.1 d C-2

129.1 - S C-6

126.8 dJCF)=112 d c-1

110.1 t, J(C,F) = 19.1 t C-5

15N -11.2 - - NO2
-315.4 - - NH:z

19F -138.9 - - F-3
-149.1 - - =

-160.2 - - =)

Note: The assignments are based on the data presented in the referenced literature. 's'

denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br' denotes a broad signal.

Infrared (IR) Spectroscopy

While specific IR data for 2,3,4-trifluoro-6-nitroaniline was not found in the primary literature

search, characteristic absorption bands can be predicted based on its functional groups.

Table 2: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Functional Group Vibration Mode
3400-3200 N-H (Amine) Stretching

1640-1600 N-H (Amine) Bending

1550-1490 N-O (Nitro) Asymmetric Stretching
1360-1290 N-O (Nitro) Symmetric Stretching
1300-1000 C-F (Aryl Fluoride) Stretching

1600-1450 C=C (Aromatic Ring) Stretching

Mass Spectrometry (MS)

A SpectraBase entry indicates the availability of a GC-MS spectrum for 2,3,4-trifluoro-6-
nitroaniline, though the full spectrum requires registration to view. The expected molecular ion
peak [M]* would be at m/z 192, corresponding to the molecular weight of the compound.

Experimental Protocols

The following experimental methodologies are based on the procedures described by Gierczyk
et al. (2009).

NMR Spectroscopy

e Instrumentation: NMR spectra were recorded on a Varian Gemini 300 or a Bruker Avance
500 spectrometer.

e Solvent: Deuterated chloroform (CDCls) was used as the solvent.

o Referencing:

[¢]

1H and 13C chemical shifts were referenced to the residual solvent signal.

15N chemical shifts were referenced to neat nitromethane as an external standard.

[e]

19F chemical shifts were referenced to CCIsF as an external standard.

o
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o Data Acquisition: Standard pulse sequences were used to acquire 1D spectra for *H, 13C,
15N, and *°F nuclei.

Logical Relationships in Spectroscopic Analysis

The workflow for the spectroscopic analysis of 2,3,4-trifluoro-6-nitroaniline involves the
integration of data from multiple techniques to confirm the chemical structure.
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Caption: Workflow of Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 2,3,4-
trifluoro-6-nitroaniline. For further in-depth analysis, researchers are encouraged to consult

the primary literature cited.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b115037?utm_src=pdf-body
https://www.benchchem.com/product/b115037?utm_src=pdf-body-img
https://www.benchchem.com/product/b115037?utm_src=pdf-body
https://www.benchchem.com/product/b115037?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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